molecular formula C9H6N2O2 B1598889 1,8-naphthyridine-3-carboxylic Acid CAS No. 104866-53-7

1,8-naphthyridine-3-carboxylic Acid

Cat. No. B1598889
M. Wt: 174.16 g/mol
InChI Key: CGXLVFZJJOXEDF-UHFFFAOYSA-N
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Patent
US05004745

Procedure details

7-Fluoro-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1-methyl-4-oxo-1,4-dihydro-benzo[b][1,8]naphthyridine-3-carboxylic acid is prepared under the conditions of Example 1 but starting from 1.6 g of 8-chloro-7-fluoro-1-methyl-4-oxo-1,4-dihydro-benzo[b][1,8]naphthyridine-3-carboxylic acid and 6.8 g of 1-(2-hydroxyethyl)piperazine in 16 cm3 of pyridine. After concentrating the reaction mixture to dryness under reduced pressure, the residue is taken up in 50 cm3 of water. The mixture is brought to pH 6.9 by adding 0.4 cm3 of acetic acid. The precipitate obtained is drained, washed with twice 10 cm3 of water and recrystallized twice from 10 cm3 of dimethyl-formamide. 1.1 g of 7-fluoro-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1-methyl-4-oxo-1,4-dihydro-benzo[b]1,8]naphthyridine-3-carboxylic acid are obtained in the form of a yellow solid melting at 275°-276° C.
Name
8-chloro-7-fluoro-1-methyl-4-oxo-1,4-dihydro-benzo[b][1,8]naphthyridine-3-carboxylic acid
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([F:21])=[CH:4][C:5]2[C:6]([CH:20]=1)=[N:7][C:8]1[N:9]([CH3:19])[CH:10]=[C:11]([C:16]([OH:18])=[O:17])[C:12](=[O:15])[C:13]=1[CH:14]=2.[OH:22][CH2:23][CH2:24][N:25]1[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]1>N1C=CC=CC=1>[F:21][C:3]1[C:2]([N:28]2[CH2:29][CH2:30][N:25]([CH2:24][CH2:23][OH:22])[CH2:26][CH2:27]2)=[CH:20][C:6]2=[N:7][C:8]3[N:9]([CH3:19])[CH:10]=[C:11]([C:16]([OH:18])=[O:17])[C:12](=[O:15])[C:13]=3[CH:14]=[C:5]2[CH:4]=1.[N:9]1[C:8]2[C:13](=[CH:14][CH:5]=[CH:6][N:7]=2)[CH:12]=[C:11]([C:16]([OH:18])=[O:17])[CH:10]=1

Inputs

Step One
Name
8-chloro-7-fluoro-1-methyl-4-oxo-1,4-dihydro-benzo[b][1,8]naphthyridine-3-carboxylic acid
Quantity
1.6 g
Type
reactant
Smiles
ClC=1C(=CC=2C(=NC=3N(C=C(C(C3C2)=O)C(=O)O)C)C1)F
Step Two
Name
Quantity
6.8 g
Type
reactant
Smiles
OCCN1CCNCC1
Step Three
Name
Quantity
16 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the reaction mixture to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
by adding 0.4 cm3 of acetic acid
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
WASH
Type
WASH
Details
washed with twice 10 cm3 of water
CUSTOM
Type
CUSTOM
Details
recrystallized twice from 10 cm3 of dimethyl-formamide

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=2C(=NC=3N(C=C(C(C3C2)=O)C(=O)O)C)C=C1N1CCN(CC1)CCO
Name
Type
product
Smiles
N1=CC(=CC2=CC=CN=C12)C(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.